(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
Description
(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a thiazolidinone derivative characterized by a complex heterocyclic core. The structure features a thiazolidinone ring with 4-oxo and 2-thioxo substituents, a benzo[d][1,3]dioxole (methylenedioxy) group linked via an amino butyl chain, and a methyl benzoate moiety. Thiazolidinones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S2/c1-29-22(28)15-6-4-14(5-7-15)11-19-21(27)25(23(32)33-19)10-2-3-20(26)24-16-8-9-17-18(12-16)31-13-30-17/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,26)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHMWUMXJUJQF-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a thiazolidinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological effects. The structural complexity suggests potential interactions with multiple biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone and benzo[d][1,3]dioxole groups exhibit various pharmacological properties, including:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The presence of certain functional groups can modulate inflammatory responses.
Anticancer Activity
A study by Zhang et al. (2020) demonstrated that thiazolidinone derivatives exhibit potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's IC50 values were reported in the micromolar range, indicating significant potency.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate | MCF-7 (Breast) | 15 | Apoptosis induction |
| Similar Thiazolidinone | A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Activity
Another study highlighted the antimicrobial potential of benzo[d][1,3]dioxole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro. For instance, a derivative was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages.
Mechanistic Insights
The biological activity of (Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It might modulate receptors associated with cell signaling pathways relevant to cancer and immune responses.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Analogous compounds require multi-step protocols, often involving carbodiimide-mediated couplings (e.g., EDCI/HOBt in DMF) for amide/ester bond formation . The target compound’s synthesis likely follows similar steps but with a methylenedioxy-aniline coupling agent.
Physicochemical and Spectroscopic Properties
Comparative data for select analogs are summarized below:
Key Observations :
- Thermal Stability : The triisopropylsilyl group in increases molecular weight and melting points (72–109°C) compared to the target compound’s estimated lower molecular weight (~531 Da).
- Spectroscopic Signatures: Thiazolidinone analogs show characteristic ¹H NMR peaks for aromatic protons (δ 6.8–7.8) and ester methoxy groups (δ 3.8–3.9) . The target compound’s benzo[d][1,3]dioxole group would exhibit distinct δ 5.9–6.1 (methylenedioxy CH₂) and δ 6.7–6.9 (aromatic H) signals.
Q & A
Q. What are the critical reaction conditions for synthesizing this compound with optimal yield?
Synthesis requires precise control of solvents, temperature, and catalysts. For example:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions prevents hydrolysis of sensitive groups .
- Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts during coupling reactions .
- Reaction time : Extended stirring (e.g., 36 hours) ensures complete conversion of intermediates .
- Purification : Column chromatography with gradients like hexane/ethyl acetate (1:1) isolates the product effectively .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
Q. How can researchers ensure purity during synthesis?
- Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., 61.44% C vs. 61.55% calculated in ) .
- Melting point consistency : A sharp range (e.g., 72–75°C) indicates purity .
Advanced Questions
Q. How to resolve contradictions in elemental analysis or spectroscopic data?
Q. What strategies improve regioselectivity in thiazolidinone ring formation?
Q. How to investigate the compound’s enzyme inhibition mechanisms?
Q. What solvent systems optimize reaction efficiency while minimizing side products?
Q. How to design analogs with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
